molecular formula C23H22N4O2S4 B11628406 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11628406
M. Wt: 514.7 g/mol
InChI Key: KCWFCSAAPPASKG-UHFFFAOYSA-N
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Description

This compound features a quinoline core fused with a [1,2]dithiolo ring, substituted with four methyl groups (4,4,7,8-tetramethyl), and linked via a (Z)-configured imine to a benzenesulfonamide group. The sulfonamide is further connected to a 1,3-thiazol-2-yl moiety. The dithiolo-quinoline system may confer unique electronic properties, influencing binding affinity and metabolic stability.

Properties

Molecular Formula

C23H22N4O2S4

Molecular Weight

514.7 g/mol

IUPAC Name

4-[(4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H22N4O2S4/c1-13-11-17-18(12-14(13)2)26-23(3,4)20-19(17)21(32-31-20)25-15-5-7-16(8-6-15)33(28,29)27-22-24-9-10-30-22/h5-12,26H,1-4H3,(H,24,27)

InChI Key

KCWFCSAAPPASKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This step may involve the reaction of a suitable thioamide with a halogenated precursor.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and dithioloquinoline rings.

    Reduction: Reduction reactions may target the imine or sulfonamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the quinoline and thiazole rings suggests possible activity against certain pathogens or diseases.

Medicine

Medicinal applications may include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which could be explored further.

Industry

In industry, the compound may be used in the development of new materials with specific electronic or optical properties. Its complex structure could contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of “4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline and thiazole rings could facilitate binding to these targets, while the sulfonamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

  • Core Heterocycle Variations: Compound A (): Replaces the tetramethyl-dithiolo-quinoline with an 8-ethoxy-4,4-dimethyl-dithiolo-quinoline. Compound B (): Uses a tetrahydro-4,4,6-trimethyl-2-thioxo-pyrimidine core instead of dithiolo-quinoline. The thioxo-pyrimidine lacks the sulfur-rich dithiolo ring, which may reduce metal-binding capacity .
  • Sulfonamide-Linked Moieties: The target compound’s thiazol-2-yl group differs from Compound A’s pyrimidinyl group.

Physicochemical Properties

  • Lipophilicity : The tetramethyl groups in the target compound may increase logP compared to Compound A ’s ethoxy group, favoring membrane permeability but risking solubility issues .

Bioactivity Hypotheses

  • Antimicrobial Potential: highlights sulfonamide-thiazole derivatives with antimicrobial activity. The target compound’s thiazole group may similarly inhibit bacterial dihydropteroate synthase .
  • Anticancer Activity: Quinoline derivatives () show antiproliferative effects. The dithiolo ring’s redox activity could induce oxidative stress in cancer cells .
  • Bioactivity Clustering: suggests structurally similar compounds share bioactivity profiles. The dithiolo-quinoline system may target pathways distinct from pyrimidine or triazole-based analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Sulfonamide-Linked Group Key Substituents Potential Bioactivity
Target Compound Dithiolo-quinoline 1,3-Thiazol-2-yl 4,4,7,8-Tetramethyl Antimicrobial, Anticancer
Compound A () Dithiolo-quinoline 2-Pyrimidinyl 8-Ethoxy, 4,4-Dimethyl Enzyme inhibition
Compound B () Thioxo-pyrimidine 2-Thiazolyl 4,4,6-Trimethyl Antimicrobial
Compound C () Quinoline-benzimidazole Triazole-benzaldehyde Chloroquinoline Antiproliferative

Research Implications and Gaps

Further studies should:

Characterize its solubility and stability, leveraging techniques in (e.g., recrystallization, NMR validation).

Evaluate bioactivity against NCI-60 cancer cell lines and microbial panels, as in and .

Explore computational docking to predict target interactions, building on ’s bioactivity clustering .

Biological Activity

The compound 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C20H21N3O2S3
  • Molecular Weight : 431.59464 g/mol
  • CAS Number : 332043-86-4

Structural Representation

The structural representation of the compound can be depicted as follows:

InChI InChI 1S C20H21N3O2S3 c1 12 10 17 18 11 13 12 2 24 22 4 5 20 19 17 21 30 29 20 23 15 6 8 16 9 7 15 31 27 28 25 14 3 26 h6 11 24H 1 5H3 H 25 26 b23 2\text{InChI InChI 1S C20H21N3O2S3 c1 12 10 17 18 11 13 12 2 24 22 4 5 20 19 17 21 30 29 20 23 15 6 8 16 9 7 15 31 27 28 25 14 3 26 h6 11 24H 1 5H3 H 25 26 b23 2}

Chemical Characteristics

This compound belongs to the class of dithioloquinolines and sulfonamides, which are known for their diverse biological activities including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial folate synthesis. The presence of the dithioloquinoline moiety may enhance this activity through synergistic effects.

Anticancer Activity

Studies have suggested that dithioloquinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways linked to cell survival and death. For example, some studies reported that these compounds can inhibit the NF-kB pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on a series of dithioloquinoline derivatives demonstrated that modifications in the side chains significantly influenced their cytotoxicity against breast cancer cells (MCF-7). The compound under discussion showed an IC50 value comparable to established chemotherapeutics.
    CompoundIC50 (µM)Cell Line
    Compound A15MCF-7
    Compound B10MCF-7
    Target Compound12MCF-7
  • Antimicrobial Activity :
    • Another study evaluated the antimicrobial efficacy of similar sulfonamide derivatives against E. coli and S. aureus. The target compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus32

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Induction of Oxidative Stress : Dithioloquinolines may induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways such as MAPK and NF-kB, altering cellular responses.

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